molecular formula C13H16N4 B1456574 N-(Piperidin-4-yl)quinazolin-4-amine CAS No. 1183120-04-8

N-(Piperidin-4-yl)quinazolin-4-amine

Cat. No.: B1456574
CAS No.: 1183120-04-8
M. Wt: 228.29 g/mol
InChI Key: GQISUMHDDPZFLS-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)quinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with piperidine. One common method includes the nucleophilic substitution of a halogenated quinazoline with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

N-(Piperidin-4-yl)quinazolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidin-4-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its piperidine moiety enhances its solubility and bioavailability, making it a valuable compound in drug development and other scientific research applications .

Biological Activity

N-(Piperidin-4-yl)quinazolin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and detailed evaluations of its biological effects, particularly focusing on its potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied for their pharmacological properties, including antitumor, antimicrobial, and antiviral activities. The introduction of piperidine moieties into quinazoline structures has been shown to enhance their biological efficacy. This compound is one such derivative that has garnered attention for its promising biological profiles.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various quinazoline derivatives showed that compounds with a piperidine side chain demonstrated potent inhibition of cancer cell proliferation. Specifically, it was reported that the compound induced apoptosis in prostate cancer cells (PC-3) with an IC50 value of approximately 3.7 µM, indicating effective anti-proliferative properties .

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundPC-33.7Induction of apoptosis
Other Quinazoline DerivativesVariesVariesVaries

Antiviral Activity

This compound has also been explored for its antiviral properties. In a study involving the inhibition of Bovine Viral Diarrhea Virus (BVDV), derivatives similar to this compound were shown to exhibit antiviral activity with effective concentrations (EC50) around 9.7 µM . The mechanism involves binding to the viral RNA polymerase, thereby inhibiting viral replication.

Table 2: Antiviral Activity Data

CompoundVirus TypeEC50 (µM)Mechanism of Action
This compoundBVDV9.7Inhibition of RNA polymerase

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell signaling pathways associated with cancer and immune responses . The selectivity and potency against PI3Kδ have been highlighted, with some derivatives showing IC50 values as low as 2.7 nM, comparable to established drugs like idelalisib .

Case Studies and Research Findings

  • Prostate Cancer Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in PC-3 cells, suggesting its potential as a therapeutic agent for prostate cancer .
  • Antiviral Efficacy : Another study focused on the antiviral effects against BVDV showed structural modifications led to enhanced binding affinity and activity against viral replication .

Properties

IUPAC Name

N-piperidin-4-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQISUMHDDPZFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719199
Record name N-(Piperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183120-04-8
Record name N-(Piperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.